SFI003

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

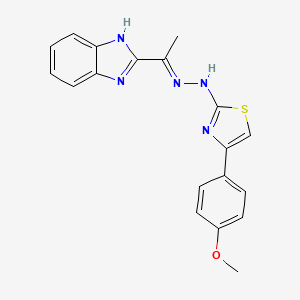

Formule moléculaire |

C19H17N5OS |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C19H17N5OS/c1-12(18-20-15-5-3-4-6-16(15)21-18)23-24-19-22-17(11-26-19)13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)/b23-12+ |

Clé InChI |

QGFYENXFCHRFJF-FSJBWODESA-N |

SMILES isomérique |

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4N3 |

SMILES canonique |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of SFI003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SFI003 is a novel small molecule inhibitor of Serine/arginine-rich splicing factor 3 (SRSF3), a protein implicated in the progression of various cancers, including colorectal cancer (CRC).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the SRSF3/DHCR24/ROS signaling axis to induce apoptosis in cancer cells. The document includes a summary of key quantitative data, detailed experimental protocols for assays used to elucidate this mechanism, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by directly targeting SRSF3, a key regulator of RNA splicing.[1][2] The primary mechanism involves the induction of neddylation-dependent degradation of the SRSF3 protein.[1] Unlike conventional inhibitors that might block a protein's active site, this compound reduces the overall cellular levels of SRSF3.[2]

The reduction in SRSF3 protein levels has a significant downstream effect on one of its target genes, 24-dehydrocholesterol reductase (DHCR24).[1] this compound-mediated degradation of SRSF3 leads to the suppression of DHCR24 expression at both the mRNA and protein levels.[1] The downregulation of DHCR24 disrupts cellular homeostasis, leading to a significant increase in the production of reactive oxygen species (ROS).[1][2] Elevated ROS levels are a potent trigger for programmed cell death. Consequently, the accumulation of ROS initiates the apoptotic cascade, leading to the death of colorectal cancer cells.[1][4] This entire process is referred to as the SRSF3/DHCR24/ROS axis.[1][2][4] Furthermore, this increase in ROS has been shown to inhibit the downstream Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]

In silico modeling suggests that this compound binds to residues Ser5, Asp9, and Leu80 of the SRSF3 protein, at a site distant from the pre-mRNA binding domain, which is consistent with its mechanism of inducing protein degradation rather than interfering with RNA binding.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound's action and a typical experimental workflow for its evaluation.

Caption: this compound Mechanism of Action Signaling Pathway.

Caption: General Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound[1]

| Cell Line | Compound | IC₅₀ (µM) |

| HCT-116 | This compound | 8.78 |

| SW480 | This compound | 48.67 |

| HCT-116 | Rapamycin | 33.20 |

| SW480 | Rapamycin | 16.75 |

| HCT-116 | This compound + Rapamycin | 2.39 |

| SW480 | This compound + Rapamycin | 1.45 |

Table 2: In Vivo Efficacy of this compound[5]

| Xenograft Model | Treatment | Dosage (p.o.) | Duration | Outcome |

| HCT-116 | This compound | 100, 200 mg/kg | 2 weeks | Dose-dependent tumor growth inhibition |

| SW480 | This compound | 100, 200 mg/kg | 2 weeks | Dose-dependent tumor growth inhibition |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | Described as suitable, but specific values are not publicly available.[1] |

| Tumor Distribution | Described as suitable, but specific values are not publicly available.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are synthesized from standard laboratory procedures and are tailored to the specifics of the this compound research.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HCT-116 or SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (SRSF3, DHCR24, p-Akt, p-mTOR) in cell lysates.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SRSF3, DHCR24, p-Akt, Akt, p-mTOR, mTOR, or GAPDH (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of target genes like DHCR24.

-

RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR: Perform qPCR using a SYBR Green master mix and primers specific for DHCR24 and a housekeeping gene (e.g., GAPDH). A typical thermal cycling profile would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Xenograft Study

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of HCT-116 (e.g., 3 x 10⁶ cells) or SW480 (e.g., 8 x 10⁶ cells) cells mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice).[1]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., 100 or 200 mg/kg) or a vehicle control daily for a specified period (e.g., 2 weeks).[1][5]

-

Monitoring: Measure tumor volume and mouse body weight every other day.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer by targeting the SRSF3 protein. Its mechanism of action, centered on the SRSF3/DHCR24/ROS axis, leads to the selective induction of apoptosis in cancer cells. The preclinical data demonstrate potent in vitro and in vivo antitumor activity. While its pharmacokinetic profile is described as favorable, further studies are needed to quantify its bioavailability and distribution in more detail to support clinical development.[1] The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on SRSF3 inhibitors and novel cancer therapeutics.

References

- 1. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

SFI003: A Novel Inhibitor of SRSF3 for Colorectal Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Serine/arginine-rich splicing factor 3 (SRSF3) is an essential protein involved in the regulation of RNA splicing and has been identified as a proto-oncogene, overexpressed in various cancers, including colorectal cancer (CRC). Its role in promoting cell proliferation, inhibiting apoptosis, and contributing to metastasis makes it a compelling target for anticancer drug development. This document provides a comprehensive technical overview of SFI003, a novel and potent inhibitor of SRSF3. This compound has demonstrated significant antitumor efficacy in both in vitro and in vivo models of colorectal cancer, primarily by inducing apoptosis through the SRSF3/DHCR24/ROS axis. This guide details the mechanism of action of this compound, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Introduction to SRSF3 in Cancer

SRSF3, also known as SRp20, is a member of the serine/arginine-rich (SR) protein family of splicing factors. These proteins play a crucial role in both constitutive and alternative pre-mRNA splicing, thereby regulating the expression of a vast number of genes.[1][2] Beyond its canonical role in splicing, SRSF3 is involved in other aspects of RNA biogenesis, including mRNA export and translation.[1]

Dysregulation of SRSF3 expression is a hallmark of many cancers.[3][4] Its overexpression has been linked to the promotion of tumorigenesis by affecting multiple cellular processes. SRSF3 can enhance cell proliferation and metastasis while inhibiting apoptosis and cell senescence.[4][5] For instance, it can modulate the alternative splicing of key cancer-related genes such as p53, MDM4, and HER2 to produce oncogenic isoforms.[4][6] Given its critical role in cancer progression, targeting SRSF3 presents a promising therapeutic strategy.

This compound: A First-in-Class SRSF3 Inhibitor

This compound has been identified as a novel, small-molecule inhibitor of SRSF3.[7] It has been shown to exert potent anticancer activity against colorectal cancer by directly targeting SRSF3.[7]

Mechanism of Action

This compound's primary mechanism of action is the induction of SRSF3 protein degradation.[8] Computational modeling suggests that this compound binds to SRSF3 at a site distinct from the pre-mRNA binding domain, indicating that it does not function by competitively inhibiting RNA binding.[8] Instead, treatment with this compound leads to neddylation-dependent proteasomal degradation of the SRSF3 protein.[8]

The downstream effects of this compound-mediated SRSF3 degradation culminate in the induction of apoptosis in colorectal cancer cells. This is achieved through the modulation of the SRSF3/DHCR24/ROS axis.[9][10] Specifically, the reduction in SRSF3 levels leads to the suppression of its target gene, 24-dehydrocholesterol reductase (DHCR24).[8][10] Decreased DHCR24 expression results in an accumulation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.[8][9]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various colorectal cancer cell lines.

| Cell Line | Assay | Metric | Value | Reference |

| HCT-116 | Cell Viability (MTT) | IC50 (72h) | 8.78 µM | [11][12] |

| SW480 | Cell Viability (MTT) | IC50 (72h) | 48.67 µM | [11] |

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

In vivo studies using xenograft models have further demonstrated the potent antitumor activity of this compound.

| Cell Line Xenograft | Treatment | Dosage | Outcome | Reference |

| HCT-116 | This compound (p.o.) | 100 mg/kg | Tumor growth inhibition | [11] |

| HCT-116 | This compound (p.o.) | 200 mg/kg | Tumor disappearance in 50% of mice | [11] |

| SW480 | This compound (p.o.) | 100 mg/kg | Tumor growth inhibition | [11] |

| SW480 | This compound (p.o.) | 200 mg/kg | Dose-dependent tumor growth inhibition | [11] |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][13]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control (untreated cells).

Cell Migration Assay (Wound Healing Assay)

The wound healing or scratch assay is a method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[5]

-

Washing: Wash the wells with PBS to remove detached cells and debris.

-

Treatment and Imaging: Add fresh medium with or without this compound. Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) using a microscope.[5]

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[14][15]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with excitation at 488 nm and emission at 525 nm.[14]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., HCT-116, SW480) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[16]

-

Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound orally at the desired doses and schedule.[11]

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Action

Caption: this compound induces proteasomal degradation of SRSF3, leading to apoptosis.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro effects of this compound.

Experimental Workflow for In Vivo Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of colorectal cancer. Its novel mechanism of action, targeting the proto-oncogenic splicing factor SRSF3 for degradation, offers a new avenue for anticancer therapy. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, support the further development of this compound as a potential clinical candidate. This technical guide provides a foundational resource for researchers and drug development professionals interested in the biology of SRSF3 and the therapeutic potential of its inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oncogenic SRSF3 in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. clyte.tech [clyte.tech]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

SFI003: A Novel Inhibitor Targeting SRSF3 in Colorectal Cancer

SFI003 is an investigational small molecule inhibitor that has demonstrated significant anti-cancer activity in preclinical models of colorectal cancer (CRC). It functions by targeting Serine/Arginine-rich Splicing Factor 3 (SRSF3), a protein found to be highly expressed in a majority of CRC tissues.[1][2] The inhibition of SRSF3 by this compound triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells, highlighting its potential as a novel therapeutic agent for this malignancy.[1][3]

Mechanism of Action

This compound's primary mechanism of action revolves around its ability to inhibit SRSF3, which in turn downregulates the expression of 24-dehydrocholesterol reductase (DHCR24).[1] DHCR24 is known to act as a scavenger of reactive oxygen species (ROS), thus protecting cancer cells from oxidative stress-induced damage. By suppressing DHCR24, this compound leads to an accumulation of ROS within the cancer cells.[1] This elevated oxidative stress is a key driver of the apoptotic process observed in CRC cells treated with this compound.[1][3] This targeted mechanism, known as the SRSF3/DHCR24/ROS axis, forms the foundation of this compound's anti-tumor effects.[1][2][3]

Preclinical Efficacy

In preclinical studies, this compound has shown potent anti-tumor efficacy both in vitro (in cell cultures) and in vivo (in animal models).[1][2][3]

This compound has been shown to inhibit the proliferation of human colorectal cancer cell lines, HCT-116 and SW480, in a dose- and time-dependent manner. The cytotoxic effect of this compound was demonstrated to be dependent on the presence of SRSF3, as silencing SRSF3 in these cell lines eliminated the cell-killing activity of the compound.[1] Furthermore, this compound was observed to repress the migration of CRC cells and promote apoptosis.[1]

| Cell Line | IC50 Value (µM) |

| HCT-116 | 8.78 |

| SW480 | 48.67 |

Table 1: In vitro cytotoxicity of this compound in colorectal cancer cell lines.[1]

In mouse xenograft models using HCT-116 and SW480 cells, oral administration of this compound led to a dose-dependent suppression of tumor growth.[1] Notably, the anti-tumor activity of this compound was comparable to that of capecitabine, a standard first-line chemotherapy agent for colorectal cancer.[1] In some instances, treatment with this compound at higher doses resulted in the complete disappearance of tumors.[3]

| Animal Model | Treatment | Outcome |

| HCT-116 Xenograft | This compound (100 mg/kg and 200 mg/kg, p.o.) | Dose-dependent tumor growth inhibition |

| SW480 Xenograft | This compound (100 mg/kg and 200 mg/kg, p.o.) | Dose-dependent tumor growth inhibition |

Table 2: In vivo anti-tumor activity of this compound.[1][3]

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound and a typical experimental workflow for its evaluation are depicted below.

Caption: this compound Signaling Pathway in Colorectal Cancer Cells.

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

-

Cell Seeding: Colorectal cancer cells (HCT-116 or SW480) were seeded in 96-well plates.

-

Treatment: After 24 hours, the cells were treated with varying concentrations of this compound for 24, 48, or 72 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

Formazan Solubilization: The formazan crystals were dissolved using a solubilization solution.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

-

Cell Lysis: this compound-treated and control cells were lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies against SRSF3, DHCR24, and a loading control (e.g., β-actin), followed by incubation with corresponding secondary antibodies.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

-

Cell Implantation: Approximately 3 x 10^6 HCT-116 cells or 8 x 10^6 SW480 cells, mixed with Matrigel, were subcutaneously injected into the lower back of mice.[1]

-

Tumor Growth and Grouping: Once tumors became palpable, the mice were randomly assigned to different treatment groups (e.g., vehicle control, this compound at different doses, capecitabine).[1]

-

Treatment Administration: this compound or capecitabine was administered orally for two consecutive weeks.[1]

-

Tumor Monitoring: Tumor size was measured regularly throughout the treatment period.

-

Endpoint: At the end of the experiment, the mice were euthanized, and the tumors were collected for further analysis.[1]

Druggability and Future Directions

In addition to its anti-tumor effects, this compound has been reported to possess favorable pharmacokinetic properties, bioavailability, and tumor distribution, suggesting its potential as a druggable compound.[1][2] The identification of this compound as a functional inhibitor of SRSF3 opens up a new avenue for targeted therapy in colorectal cancer.[1] Further research and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound in human patients. As of late 2025, there is no publicly available information regarding this compound entering clinical trials.

References

- 1. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Modulatory Effects of SFI003 on the SRSF3/DHCR24/ROS Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the novel Serine/Arginine-rich Splicing Factor 3 (SRSF3) inhibitor, SFI003, and the SRSF3/DHCR24/Reactive Oxygen Species (ROS) signaling axis. Serine/arginine-rich splicing factor 3 (SRSF3) is a key regulator of pre-mRNA splicing and is often overexpressed in various cancers, including colorectal cancer (CRC).[1][2][3] The novel small molecule inhibitor, this compound, has demonstrated potent anticancer activity by modulating this pathway, leading to apoptosis in cancer cells.[1] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction: The SRSF3/DHCR24/ROS Axis in Cancer

Serine/arginine-rich splicing factor 3 (SRSF3) is a member of the SR protein family of splicing factors that play a crucial role in both constitutive and alternative splicing of pre-mRNA.[2][3] Its dysregulation has been implicated in the progression of several cancers. One of the target genes of SRSF3 is 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[1] Beyond its role in cholesterol metabolism, DHCR24 has been shown to possess anti-apoptotic functions and can protect cells from oxidative stress.[4][5][6]

In colorectal cancer, high expression of SRSF3 has been observed in a significant percentage of tissues.[1] SRSF3 promotes the correct splicing of DHCR24 pre-mRNA, leading to increased DHCR24 protein levels.[1] Elevated DHCR24, in turn, is thought to suppress the intracellular levels of reactive oxygen species (ROS), thereby protecting the cancer cells from oxidative stress-induced apoptosis.[1][4][5] This creates a pro-survival environment for the tumor. The novel inhibitor, this compound, disrupts this protective mechanism.

Mechanism of Action of this compound

This compound is a novel and potent inhibitor of SRSF3.[1] Its primary mechanism of action is the induction of SRSF3 protein degradation in a neddylation-dependent manner.[1] By reducing the cellular levels of SRSF3, this compound disrupts the normal splicing of DHCR24 pre-mRNA. This leads to a decrease in the mature DHCR24 mRNA and, consequently, a reduction in DHCR24 protein expression.[1] The diminished levels of DHCR24 result in an accumulation of intracellular ROS, which in turn triggers apoptotic cell death in colorectal cancer cells.[1]

References

- 1. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological function and molecular mechanism of SRSF3 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic SRSF3 in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24-Dehydrocholesterol Reductase alleviates oxidative damage-induced apoptosis in alveolar epithelial cells via regulating Phosphatidylinositol-3-Kinase/Protein Kinase B activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3β-Hydroxysteroid-Δ24 Reductase (DHCR24) Protects Pancreatic β Cells from Endoplasmic Reticulum Stress-Induced Apoptosis by Scavenging Excessive Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3 β-hydroxysteroid-Δ 24 reductase (DHCR24) protects neuronal cells from apoptotic cell death induced by endoplasmic reticulum (ER) stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of SFI003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor properties of SFI003, a novel and potent inhibitor of Serine/Arginine-rich Splicing Factor 3 (SRSF3). The information presented herein is compiled from preclinical studies investigating its mechanism of action, efficacy in vitro and in vivo, and key experimental protocols. This compound has demonstrated significant therapeutic potential, particularly in the context of colorectal cancer (CRC), by targeting a critical component of the RNA splicing machinery.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting SRSF3, a protein frequently overexpressed in various cancers and known to play a crucial role in regulating RNA splicing and other cellular processes.[1] The primary mechanism of this compound-induced cell death in colorectal cancer involves the modulation of the SRSF3/DHCR24/ROS axis, ultimately leading to apoptosis.[1][2][3][4][5] Inhibition of SRSF3 by this compound leads to a downstream reduction in the expression of 24-dehydrocholesterol reductase (DHCR24), a target gene of SRSF3.[3][4] This disruption culminates in the generation of reactive oxygen species (ROS), triggering programmed cell death in cancer cells.[1][2][3][4][5]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay | Parameter | Value | Treatment Conditions |

| HCT116 | Proliferation | IC50 | 8.78 µM | 72 hours |

| SW480 | Proliferation | IC50 | 48.67 µM | 72 hours |

| HCT116 | Apoptosis | - | Induced | 0-50 µM, 24-72 hours |

| SW480 | Apoptosis | - | Induced | 0-50 µM, 24-72 hours |

| HCT116 | ROS Generation | - | Induced | 0-50 µM, 24-72 hours |

| SW480 | ROS Generation | - | Induced | 0-50 µM, 24-72 hours |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Dosing Schedule | Outcome |

| HCT-116 | This compound (oral) | 100 mg/kg | For 2 consecutive weeks | Dose-dependent tumor growth inhibition |

| HCT-116 | This compound (oral) | 200 mg/kg | For 2 consecutive weeks | Tumor disappearance in 50% of mice |

| SW480 | This compound (oral) | 100 mg/kg | For 2 consecutive weeks | Dose-dependent tumor growth inhibition |

| SW480 | This compound (oral) | 200 mg/kg | For 2 consecutive weeks | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its anti-tumor properties.

Caption: this compound inhibits SRSF3, leading to decreased DHCR24, increased ROS, and apoptosis.

Caption: Workflow for assessing this compound's anti-tumor effects from cell lines to animal models.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate colorectal cancer cells (HCT-116, SW480) in 96-well plates at a density of 5,000 cells per well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.

Apoptosis Assay (Flow Cytometry)

-

Cell Culture and Treatment: Culture HCT-116 and SW480 cells and treat with this compound at the desired concentrations and for the specified durations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

In Vivo Xenograft Study

-

Animal Model: Utilize immunodeficient mice, such as SCID mice.

-

Cell Implantation: Subcutaneously inject a suspension of HCT-116 or SW480 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for palpable tumor formation.

-

Treatment Administration: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound orally at specified doses (e.g., 100 and 200 mg/kg) for a defined period (e.g., two consecutive weeks).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Conclusion

This compound represents a promising novel therapeutic agent for colorectal cancer. Its well-defined mechanism of action, targeting the SRSF3-mediated splicing pathway, and its potent anti-tumor efficacy in preclinical models warrant further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising molecule into a clinical reality.

References

- 1. This compound | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - 联科生物 [liankebio.com]

SFI003: A Novel SRSF3 Inhibitor Driving Apoptosis in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SFI003 is a novel and potent small molecule inhibitor of Serine/Arginine-rich Splicing Factor 3 (SRSF3). Emerging research has identified this compound as a promising anti-cancer agent, particularly in colorectal cancer (CRC), where it effectively induces apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its study, and a summary of key quantitative data. The primary mechanism of action involves the inhibition of SRSF3, leading to the downregulation of its target, 24-dehydrocholesterol reductase (DHCR24). This disruption of the SRSF3/DHCR24 axis results in a significant increase in reactive oxygen species (ROS), ultimately triggering programmed cell death.

Introduction

Serine/Arginine-rich Splicing Factor 3 (SRSF3) is a key member of the SR protein family, which plays a critical role in pre-mRNA splicing and other cellular processes.[1] Elevated expression of SRSF3 has been observed in various cancers, including colorectal cancer, where it is found in high levels in approximately 70.6% of tissues.[2] SRSF3 promotes cancer cell growth and survival by regulating the expression of multiple genes involved in cell cycle progression and apoptosis.[1] Consequently, SRSF3 has emerged as a promising therapeutic target for cancer treatment.

This compound is a first-in-class inhibitor of SRSF3.[1][2] It has demonstrated potent anti-tumor efficacy both in vitro and in vivo by inducing apoptosis in cancer cells.[2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound, with a focus on its impact on apoptotic pathways.

The this compound-Mediated Apoptosis Pathway

This compound exerts its pro-apoptotic effects by modulating the SRSF3/DHCR24/ROS signaling axis.[2][3] The inhibition of SRSF3 by this compound leads to a cascade of events culminating in apoptosis.

As depicted in Figure 1, this compound directly inhibits SRSF3.[1] This inhibition leads to a reduction in the expression of DHCR24, a target gene of SRSF3.[2] The subsequent decrease in DHCR24 protein levels results in an accumulation of reactive oxygen species (ROS).[3] Elevated ROS levels create a state of oxidative stress within the cancer cells, which in turn activates the intrinsic apoptotic pathway, leading to programmed cell death.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Treatment Duration |

| HCT116 | 8.78[3] | 72 hours[3] |

| SW480 | 48.67[3] | 72 hours[3] |

Table 2: Effect of this compound on Apoptosis and ROS Generation

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Observation |

| HCT-116 | 0-50[3] | 24-72[3] | Dose-dependent increase in apoptosis[3] |

| SW480 | 0-50[3] | 24-72[3] | Dose-dependent increase in apoptosis[3] |

| HCT-116 | 0-50[3] | 24-72[3] | Dose-dependent increase in ROS generation[3] |

| SW480 | 0-50[3] | 24-72[3] | Dose-dependent increase in ROS generation[3] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | This compound Dosage (mg/kg) | Treatment Schedule | Outcome |

| HCT-116 SCID mice | 100, 200 (p.o.)[3] | For 2 consecutive weeks[3] | Dose-dependent tumor growth inhibition. At 200 mg/kg, tumors disappeared in half of the mice.[3] |

| SW480 SCID mice | 100, 200 (p.o.)[3] | For 2 consecutive weeks[3] | Dose-dependent tumor growth inhibition. At 100 mg/kg, tumors disappeared in some mice.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on apoptosis pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time periods.[3]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Reactive Oxygen Species (ROS) Measurement

This assay measures the intracellular ROS levels using a fluorescent probe like DCFDA.

-

Cell Treatment: Treat cells with different concentrations of this compound for the specified duration.[3]

-

Probe Loading: Incubate the cells with 10 µM DCFDA for 30 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway.

-

Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SRSF3, DHCR24, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an animal model.

-

Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., HCT116 or SW480) into the flanks of immunocompromised mice (e.g., SCID mice).[3]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound orally (p.o.) at different dosages (e.g., 100 and 200 mg/kg) for a specified period (e.g., two consecutive weeks).[3]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers with high SRSF3 expression, such as colorectal cancer. Its ability to induce apoptosis through the SRSF3/DHCR24/ROS pathway provides a clear mechanism for its anti-tumor activity. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic. Further investigation into the broader applicability of this compound in other cancer types and its potential for combination therapies is warranted.

References

A Comprehensive Technical Review of SFI003: Druggability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SFI003, a novel inhibitor of Serine/arginine-rich splicing factor 3 (SRSF3). This compound has demonstrated significant anticancer activity in preclinical models of colorectal cancer (CRC), establishing it as a promising therapeutic candidate. This document outlines the compound's mechanism of action, summarizes its druggability profile with key quantitative data, details the experimental protocols used for its characterization, and presents a preliminary overview of its pharmacokinetic properties based on available research.

Introduction to this compound and its Target

This compound is a first-in-class small molecule inhibitor targeting SRSF3, a member of the serine/arginine-rich (SR) protein family.[1] SR proteins are essential for RNA splicing and are implicated in various other cellular processes.[1] In many cancers, including colorectal cancer, SRSF3 is overexpressed and plays a crucial role in promoting cell proliferation and survival.[2][3][4] this compound exerts its anticancer effects by directly targeting SRSF3, leading to its degradation and subsequent apoptosis in cancer cells.[1][2]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism involves the inhibition of SRSF3, which in turn modulates the expression of downstream targets.[2] Research has elucidated that this compound induces the degradation of SRSF3 protein through a neddylation-dependent pathway.[2] This reduction in SRSF3 levels leads to the suppression of its target gene, 24-dehydrocholesterol reductase (DHCR24). The downregulation of DHCR24 results in an accumulation of reactive oxygen species (ROS), which ultimately triggers apoptosis in colorectal cancer cells.[2] This identifies the SRSF3/DHCR24/ROS axis as the key signaling pathway for this compound's anticancer activity.[2][3][4][5][6]

Druggability Profile

The druggability of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent.

In Vitro Efficacy

This compound has shown potent dose- and time-dependent inhibition of proliferation in human colorectal cancer cell lines.[2]

| Cell Line | IC50 Value (µM) | Assay Type | Reference |

| HCT-116 | 8.78 | MTT Assay | [1][2][5] |

| SW480 | 48.67 | MTT Assay | [2][5] |

In Vivo Efficacy

The antitumor activity of this compound was confirmed in xenograft models using immunodeficient mice. Oral administration of this compound led to a dose-dependent inhibition of tumor growth.[2][5]

| Xenograft Model | Administration Route | Dosage (mg/kg) | Outcome | Reference |

| HCT-116 | Oral (p.o.) | 100, 200 | Dose-dependent tumor growth inhibition. | [2][5] |

| SW480 | Oral (p.o.) | 100, 200 | Dose-dependent tumor growth inhibition. | [2][5] |

At a dose of 200 mg/kg, this compound led to the disappearance of tumors in half of the mice with HCT-116 xenografts.[5] The antitumor activity was comparable to capecitabine, a standard-of-care chemotherapy for colorectal cancer.[2]

Pharmacokinetic Profile

While detailed pharmacokinetic parameters are not fully disclosed in the primary literature, the compound is described as having "suitable pharmacokinetic properties, bioavailability, and tumor distribution".[2][3][4][6] The efficacy observed with oral administration in in vivo models suggests adequate oral bioavailability.[2][5] Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Procedure: Colorectal cancer cells (HCT-116, SW480) were seeded in 96-well plates. After cell attachment, they were treated with this compound at various concentrations for 24, 48, and 72 hours.[2] Following treatment, MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals. A solubilizing agent (like DMSO) was then added to dissolve the crystals, and the absorbance was measured using a microplate reader.[2] Cell viability was calculated relative to untreated control cells, and IC50 values were determined.[2]

Western Blot Analysis

This protocol is used to measure the effect of this compound on the expression levels of specific proteins.

-

Procedure: Cells were treated with this compound for the desired time and concentrations.[2] Subsequently, cells were lysed to extract total proteins. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., SRSF3, DHCR24, p-Akt). After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo anticancer efficacy of this compound.

-

Procedure: Human colorectal cancer cells were subcutaneously injected into SCID mice.[2] Once tumors became palpable, the mice were randomized into different treatment groups. This compound was administered orally at doses of 100 and 200 mg/kg for two consecutive weeks.[2][5] Tumor volume and mouse body weight were monitored throughout the study. At the end of the treatment period, mice were euthanized, and tumors were excised and weighed to determine the extent of tumor growth inhibition.[2]

Conclusion

This compound is a promising preclinical candidate for the treatment of colorectal cancer. Its novel mechanism of action, targeting the SRSF3 splicing factor, offers a new therapeutic strategy. The compound demonstrates potent in vitro and in vivo efficacy with an encouraging safety and pharmacokinetic profile suggested by oral activity. Further comprehensive ADME and toxicology studies are warranted to advance this compound towards clinical development.

References

- 1. This compound | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - 联科生物 [liankebio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Potential of SFI003 in Neuroinflammatory Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying pathology in a spectrum of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. Recent evidence has identified Serine/Arginine-rich Splicing Factor 3 (SRSF3) as a key regulator of the innate immune response and microglial activation. SFI003, a novel and potent inhibitor of SRSF3, has demonstrated significant anti-tumor efficacy. While direct studies of this compound in neuroinflammatory models are yet to be published, its mechanism of action through SRSF3 inhibition presents a compelling therapeutic hypothesis for neurodegenerative diseases. This whitepaper will explore the potential of this compound in neuroinflammatory disease models by examining the role of its target, SRSF3, in neuroinflammation and outlining relevant experimental models and protocols for its evaluation.

The Role of SRSF3 in Neuroinflammation

Serine/Arginine-rich Splicing Factor 3 (SRSF3) is a member of the SR protein family, which is primarily involved in RNA splicing. However, emerging research has uncovered its critical role in other aspects of RNA metabolism, including translation. In the context of the central nervous system, SRSF3 has been identified as a crucial translational regulator of inflammatory genes within microglia.[1][2][3]

Studies have shown that in response to inflammatory stimuli, such as lipopolysaccharide (LPS) or ischemic injury, there is a significant upregulation of immune-related mRNAs in microglia.[1][2] However, SRSF3 can act as a translational repressor, preventing the synthesis of pro-inflammatory proteins from these mRNAs.[1] This SRSF3-mediated translational arrest creates a dissociation between the transcriptome and the proteome in activated microglia.[1][2]

Targeted knockdown of SRSF3 in microglia has been shown to alleviate this translational repression, leading to an increased synthesis of innate immune proteins.[1] This suggests that inhibiting SRSF3 could modulate the microglial response, which could be beneficial or detrimental depending on the disease context and timing of intervention. Therefore, a potent and specific inhibitor like this compound could be a valuable tool to dissect and potentially control neuroinflammatory processes.

Table 1: Summary of SRSF3's Role in Neuroinflammation

| Finding | Model System | Key Implication | Reference |

| SRSF3 acts as a translational repressor of innate immune genes in activated microglia. | In vivo model of LPS-induced neuroinflammation | Inhibition of SRSF3 could unleash a more robust inflammatory response. | [1][3] |

| SRSF3 knockdown alleviates translational arrest and increases synthesis of immune proteins. | In vivo model of LPS-induced neuroinflammation | Provides a mechanism to modulate microglial protein production. | [1] |

| SRSF3 is involved in the regulation of microglia/macrophage activation phenotypes after experimental stroke. | Mouse model of cerebral ischemia | Targeting SRSF3 could reprogram the post-ischemic immune response. | [1][2] |

Proposed Mechanism of Action of this compound in Neuroinflammation

Based on its known function as an SRSF3 inhibitor, this compound is hypothesized to modulate the neuroinflammatory response by removing the translational blockade on key inflammatory genes in microglia. This could lead to a controlled and context-dependent alteration of the microglial phenotype.

Caption: Proposed mechanism of this compound in modulating neuroinflammation.

Potential Applications of this compound in Neuroinflammatory Disease Models

The potential of this compound can be evaluated in various well-established animal models of neuroinflammatory diseases.

Alzheimer's Disease (AD) Models

Neuroinflammation, driven by microglial activation in response to amyloid-beta (Aβ) plaques, is a hallmark of AD.

-

Experimental Model: 5xFAD or APP/PS1 transgenic mice. These models develop age-dependent Aβ pathology and associated neuroinflammation.

-

Potential Application of this compound: Treatment with this compound could be initiated before or after the onset of significant plaque deposition to assess its impact on microglial activation, cytokine production, and synaptic and cognitive deficits.

Parkinson's Disease (PD) Models

Microglial activation and subsequent dopaminergic neuron loss are key features of PD.

-

Experimental Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models of PD.[4][5] These neurotoxins selectively destroy dopaminergic neurons and trigger a robust inflammatory response.

-

Potential Application of this compound: this compound could be administered prior to or following neurotoxin injection to determine its effect on microglial activation in the substantia nigra, protection of dopaminergic neurons, and motor function.

Multiple Sclerosis (MS) Models

MS is an autoimmune demyelinating disease characterized by chronic neuroinflammation.

-

Experimental Model: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS.[6][7][8][9] It is induced by immunization with myelin-derived peptides.

-

Potential Application of this compound: this compound could be administered prophylactically or therapeutically to evaluate its ability to modulate the infiltration of immune cells into the CNS, reduce demyelination, and ameliorate clinical symptoms of EAE.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in neuroinflammatory disease models.

In Vitro Microglia Activation Assay

Caption: Workflow for in vitro assessment of this compound on microglia.

Protocol:

-

Cell Culture: Culture primary microglia or BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates. Pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

-

Incubation: Incubate for 6 hours for gene expression analysis or 24 hours for protein analysis.

-

Analysis:

-

Cytokine Measurement: Collect supernatant and measure levels of TNF-α, IL-6, and IL-1β using ELISA or a cytometric bead array (CBA).

-

Gene Expression: Extract RNA from cell lysates and perform RT-qPCR for inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

-

Protein Expression: Perform Western blot analysis on cell lysates to assess the expression of inflammatory signaling proteins (e.g., p-p65, Iba1).

-

In Vivo LPS-Induced Neuroinflammation Model

Protocol:

-

Animals: Use C57BL/6 mice (8-10 weeks old).

-

This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose.

-

LPS Injection: One hour after this compound administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

-

Tissue Collection: At 24 hours post-LPS injection, euthanize mice and collect brain tissue.

-

Analysis:

-

Immunohistochemistry: Perfuse mice with 4% paraformaldehyde and prepare brain sections. Stain for microglial (Iba1) and astrocyte (GFAP) activation.

-

Cytokine Analysis: Homogenize brain tissue and measure cytokine levels using ELISA or CBA.

-

Gene Expression: Extract RNA from brain homogenates and perform RT-qPCR for inflammatory markers.

-

Table 2: Proposed Readouts for In Vivo Models

| Disease Model | Primary Outcome Measures | Secondary Outcome Measures |

| Alzheimer's Disease (5xFAD) | Cognitive function (Morris water maze), Aβ plaque load (immunohistochemistry) | Microglial activation (Iba1 staining), synaptic density (synaptophysin staining), cytokine levels (ELISA) |

| Parkinson's Disease (MPTP) | Motor function (rotarod, pole test), dopaminergic neuron count (TH staining) | Microglial activation in substantia nigra (Iba1 staining), striatal dopamine levels (HPLC) |

| Multiple Sclerosis (EAE) | Clinical score (paralysis), body weight | CNS immune cell infiltration (flow cytometry), demyelination (Luxol fast blue staining), axonal damage (APP staining) |

Conclusion and Future Directions

While direct evidence of this compound's efficacy in neuroinflammatory diseases is currently lacking, its mechanism of action as a potent SRSF3 inhibitor provides a strong rationale for its investigation in this therapeutic area. The role of SRSF3 as a translational checkpoint in microglia presents a novel target for modulating neuroinflammation.

Future research should focus on:

-

In vitro validation: Confirming the effect of this compound on the translational landscape of activated microglia.

-

In vivo proof-of-concept: Evaluating the efficacy of this compound in the established animal models of AD, PD, and MS.

-

Pharmacokinetics and Brain Penetration: Determining the ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

-

Safety Profile: Assessing the on-target and off-target effects of chronic SRSF3 inhibition in the CNS.

The exploration of this compound in neuroinflammatory models holds the promise of uncovering a new class of therapeutics for a range of devastating neurological disorders. This whitepaper provides a foundational guide for researchers and drug development professionals to embark on this promising line of inquiry.

References

- 1. Targeting SRSF3 restores immune mRNA translation in microglia/macrophages following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SRSF3 restores immune mRNA translation in microglia/macrophages following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF SERPINA3 Levels Are Elevated in Patients With Progressive MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Multiple sclerosis: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of SRSF3 in Alternative Splicing and its Targeted Inhibition by SFI003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Arginine-Rich Splicing Factor 3 (SRSF3), the smallest member of the SR protein family, is a critical regulator of RNA metabolism, playing a pivotal role in both constitutive and alternative splicing.[1] Its dysregulation is implicated in a variety of human diseases, most notably cancer, where it often functions as a proto-oncogene.[2][3] This technical guide provides an in-depth exploration of SRSF3's function in alternative splicing and introduces SFI003, a novel inhibitor of SRSF3 with therapeutic potential.[4][5] We will delve into the molecular mechanisms of SRSF3-mediated splicing, its impact on cellular pathways, and the preclinical data supporting this compound as a promising anti-cancer agent. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and drug development efforts.

SRSF3: A Master Regulator of Alternative Splicing

SRSF3, also known as SRp20, is a multifaceted RNA-binding protein that participates in numerous aspects of RNA biogenesis, including pre-mRNA splicing, mRNA export, and translation.[2][6] Its primary function, however, lies in the regulation of alternative splicing, a process that allows for the generation of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene.[7][8] This contributes significantly to the complexity of the human proteome.

Mechanism of SRSF3-Mediated Splicing

SRSF3 contains an N-terminal RNA Recognition Motif (RRM) that directly binds to specific RNA sequences and a C-terminal Arginine/Serine-rich (RS) domain that mediates protein-protein interactions with components of the spliceosome.[2][9] SRSF3 typically binds to exonic splicing enhancers (ESEs) within pre-mRNA transcripts.[10] Upon binding, it recruits and stabilizes the binding of spliceosomal components, such as U1 and U2 small nuclear ribonucleoproteins (snRNPs), to the adjacent splice sites, thereby promoting the inclusion of the target exon into the mature mRNA.[11]

SRSF3 recognizes and binds to specific consensus motifs within pre-mRNA. While the exact sequence can vary, commonly identified SRSF3 binding motifs include CCAGC(G)C and A(G)CAGCA.[11][12] The binding of SRSF3 to these motifs is crucial for its regulatory activity on alternative splicing events such as exon skipping, intron retention, and the use of alternative 5' or 3' splice sites.[6][7]

Cellular Functions and Signaling Pathways Influenced by SRSF3

Through its role in alternative splicing, SRSF3 influences a wide array of cellular processes critical for normal development and homeostasis. Its dysregulation has been linked to the pathogenesis of various diseases, including cancer.[1][11]

Key cellular functions regulated by SRSF3 include:

-

Cell Cycle Progression: SRSF3 regulates the splicing of genes involved in cell cycle control.[7]

-

Apoptosis: It can modulate the expression of pro- and anti-apoptotic proteins through alternative splicing.[7][11] For instance, SRSF3 can inhibit the expression of the pro-apoptotic protein PDCD4.[11]

-

Cell Proliferation and Migration: SRSF3 is known to promote the proliferation and migration of cancer cells.[7][11]

-

Metabolism: SRSF3 has been shown to influence cellular metabolism.[10]

One of the critical pathways influenced by SRSF3 is the p53 signaling pathway. Downregulation of SRSF3 can lead to the production of the p53β isoform, an alternatively spliced variant of p53 that promotes cellular senescence, a key tumor-suppressive mechanism.[13]

This compound: A Novel Inhibitor of SRSF3

Given the oncogenic roles of SRSF3, it has emerged as an attractive therapeutic target for cancer. This compound is a novel, potent, and specific inhibitor of SRSF3.[4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting SRSF3.[4] In silico predictions suggest that this compound binds to residues Ser5, Asp9, and Leu80 of the SRSF3 protein.[14] This binding does not appear to disrupt the interaction of SRSF3 with pre-mRNA but rather leads to the neddylation-dependent degradation of the SRSF3 protein.[14] By reducing the cellular levels of SRSF3, this compound effectively reverses the oncogenic splicing events driven by this factor.[14][15]

A key downstream effect of this compound is the modulation of the SRSF3/DHCR24/ROS axis.[4][14] By inhibiting SRSF3, this compound leads to the suppression of 24-dehydrocholesterol reductase (DHCR24), resulting in the generation of reactive oxygen species (ROS) and subsequent apoptosis in colorectal cancer (CRC) cells.[4][14]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

| Cell Line | IC50 (µM) | Time Point (h) | Reference |

| HCT116 | 8.78 | 72 | [4][14] |

| SW480 | 48.67 | 72 | [4][14] |

| Animal Model | Drug | Dosage | Route of Administration | Outcome | Reference |

| HCT-116 Xenograft | This compound | 100 mg/kg | Oral (p.o.) | Dose-dependent tumor growth inhibition | [4] |

| HCT-116 Xenograft | This compound | 200 mg/kg | Oral (p.o.) | Tumor disappearance in 50% of mice | [4] |

| SW480 Xenograft | This compound | 100 mg/kg | Oral (p.o.) | Dose-dependent tumor growth inhibition | [4] |

| SW480 Xenograft | This compound | 200 mg/kg | Oral (p.o.) | Tumor disappearance in some mice | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study SRSF3 function and the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Procedure:

-

Seed HCT-116 and SW480 cells in 96-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.[14]

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Treat HCT-116 and SW480 cells with this compound at various concentrations and time points.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blotting

-

Objective: To determine the protein expression levels of SRSF3, DHCR24, and other relevant proteins.

-

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., SRSF3, DHCR24, p-Akt, p-mTOR).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[4]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Procedure:

-

Subcutaneously inject HCT-116 or SW480 cells into the flanks of immunodeficient mice (e.g., SCID mice).

-

Allow tumors to reach a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 100 mg/kg and 200 mg/kg).

-

Administer this compound orally for a specified duration (e.g., two consecutive weeks).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[4]

-

Minigene Splicing Assay

-

Objective: To investigate the direct effect of SRSF3 on the alternative splicing of a target exon.

-

Procedure:

-

Construct a minigene reporter containing the target exon and its flanking intronic sequences cloned into an expression vector.

-

Co-transfect the minigene reporter along with an SRSF3 expression vector or siRNA against SRSF3 into a suitable cell line.

-

Isolate total RNA from the transfected cells.

-

Perform RT-PCR using primers specific to the minigene exons.

-

Analyze the PCR products by gel electrophoresis to determine the ratio of exon inclusion to exclusion.[16][17]

-

Visualizing Key Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the mechanism of action of this compound.

References

- 1. SRSF3: Newly discovered functions and roles in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncogenic SRSF3 in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging Roles of SRSF3 as a Therapeutic Target for Cancer [frontiersin.org]

- 7. Aberrant expression and regulatory network of splicing factor-SRSF3 in tumors [jcancer.org]

- 8. mdpi.com [mdpi.com]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. The Role of SRSF3 in mRNA Splicing and Cellular Regulation: A Key Player in Health and Disease [elisakits.co.uk]

- 11. Biological function and molecular mechanism of SRSF3 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Downregulation of splicing factor SRSF3 induces p53β, an alternatively spliced isoform of p53 that promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel SRSF3 inhibitor, this compound, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]

- 16. Splicing factor SRSF3 is crucial for hepatocyte differentiation and metabolic function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SRSF3 Promotes Angiogenesis in Colorectal Cancer by Splicing SRF - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SFI003 on Gene Expression Downstream of SRSF3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel Serine/Arginine-rich Splicing Factor 3 (SRSF3) inhibitor, SFI003, and its downstream effects on gene expression. The document focuses on the molecular mechanisms through which this compound exerts its anti-cancer effects, particularly in the context of colorectal cancer (CRC). Through a comprehensive review of existing literature, this guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: The SRSF3/DHCR24/ROS Axis

This compound is a first-in-class inhibitor of SRSF3, a protein frequently overexpressed in various cancers and known to play a crucial role in RNA splicing and gene expression.[1][2][3] The primary mechanism of action of this compound involves the modulation of the SRSF3/DHCR24/ROS axis, ultimately leading to apoptosis in cancer cells.[1][4]